![molecular formula C9H7IN2O B15205586 6-Iodo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15205586.png)
6-Iodo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Iodo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry and organic synthesis. The presence of an iodine atom at the 6-position and a formyl group at the 3-position makes this compound particularly interesting for various chemical transformations and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. One common method includes the reaction of 2-methylimidazo[1,2-a]pyridine with iodine in the presence of an oxidizing agent to introduce the iodine atom at the 6-position. The formyl group can be introduced through a Vilsmeier-Haack reaction, where the compound is treated with a mixture of phosphorus oxychloride and dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the formyl group can yield the corresponding alcohol.
Substitution: The iodine atom at the 6-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydride, and may be carried out in polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: 6-Iodo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.
Reduction: 6-Iodo-2-methylimidazo[1,2-a]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
6-Iodo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have been studied for their potential antimicrobial and anticancer activities.
Medicine: It is used in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials, including dyes and pigments.
作用机制
The mechanism of action of 6-Iodo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde and its derivatives often involves interaction with biological macromolecules, such as proteins and nucleic acids. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its molecular targets. The formyl group can undergo nucleophilic addition reactions, forming covalent bonds with amino acid residues in proteins, thereby modulating their activity.
相似化合物的比较
2-Methylimidazo[1,2-a]pyridine: Lacks the iodine and formyl groups, resulting in different reactivity and biological activity.
6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde: Similar structure but with a bromine atom instead of iodine, which can affect its chemical properties and reactivity.
6-Iodo-3-methylthioimidazo[1,2-a]pyridine: Contains a methylthio group at the 3-position instead of a formyl group, leading to different chemical behavior.
Uniqueness: The presence of both the iodine atom and the formyl group in 6-Iodo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde makes it unique compared to its analogues. These functional groups confer distinct reactivity patterns and potential biological activities, making this compound a valuable scaffold in medicinal chemistry and synthetic organic chemistry.
属性
分子式 |
C9H7IN2O |
|---|---|
分子量 |
286.07 g/mol |
IUPAC 名称 |
6-iodo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H7IN2O/c1-6-8(5-13)12-4-7(10)2-3-9(12)11-6/h2-5H,1H3 |
InChI 键 |
URMREFDYGAVFJN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N2C=C(C=CC2=N1)I)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Bromo-3-nitro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B15205516.png)
![N-(sec-Butyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-((1-(p-tolyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B15205517.png)
![2-[3-Bromo-5-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B15205526.png)
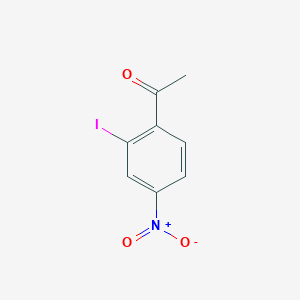

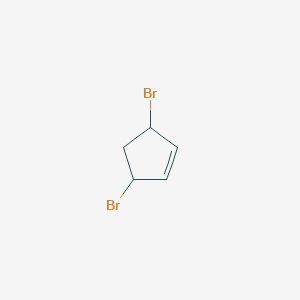
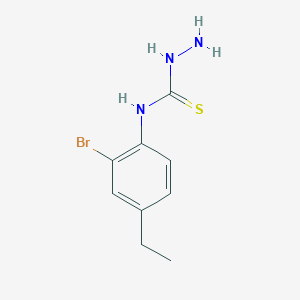
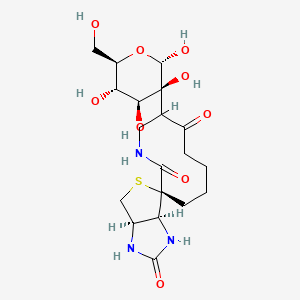
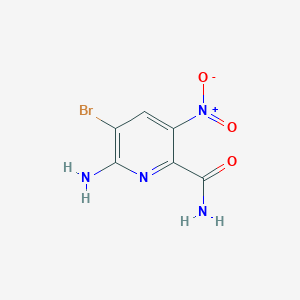
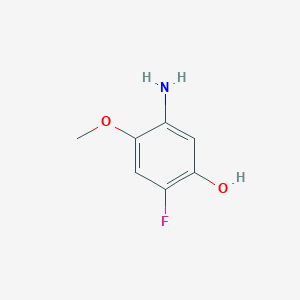
![Ethyl 3-[(2-methoxyphenyl)amino]-3-oxopropanoate](/img/structure/B15205592.png)
![5-[3-(Benzyloxy)phenyl]-1H-indole](/img/structure/B15205593.png)
